An In-depth Technical Guide to the Core Structure and Function of Nirmatrelvir
An In-depth Technical Guide to the Core Structure and Function of Nirmatrelvir
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This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to Nirmatrelvir (PF-07321332), the active Mpro inhibitor in Paxlovid.
Chemical Structure and Properties
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). Its structure is central to its function as an antiviral agent.
Table 1: Chemical and Physical Properties of Nirmatrelvir
| Property | Value | Source |
| IUPAC Name | (1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
| Molecular Formula | C23H32F3N5O4 | |
| Molecular Weight | 499.5 g/mol | |
| CAS Number | 2628280-40-8 | |
| Appearance | White to off-white solid | |
| Synonyms | PF-07321332, Paxlovid component |
Mechanism of Action: Inhibition of SARS-CoV-2 Mpro
Nirmatrelvir is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is critical for the replication of the virus.
The mechanism involves the covalent binding of Nirmatrelvir to the catalytic cysteine residue (Cys145) in the active site of Mpro. This binding is reversible. The nitrile group of Nirmatrelvir is key to this interaction, forming a thioimidate adduct with the cysteine residue. By inhibiting Mpro, Nirmatrelvir prevents the processing of viral polyproteins, which are necessary for producing the functional proteins required for viral replication. This ultimately halts the viral life cycle.
Caption: Inhibition of SARS-CoV-2 Mpro by Nirmatrelvir.
Experimental Data
Table 2: In Vitro Efficacy of Nirmatrelvir
| Parameter | Cell Line / Enzyme | Value | Source |
| Ki (inhibition constant) | Wildtype Mpro | 0.93 nM | |
| Omicron variant Mpro (P132H) | 0.64 nM | ||
| EC50 (half maximal effective concentration) | VeroE6 cells | 0.15 µM | |
| A549-ACE2 cells | 0.077 µM | ||
| IC50 (half maximal inhibitory concentration) | Wildtype Mpro | 22 - 225 nM |
Table 3: Clinical Efficacy of Nirmatrelvir (from EPIC-HR Trial)
| Outcome | Treatment Group (Nirmatrelvir + Ritonavir) | Placebo Group | Relative Risk Reduction | Source |
| Hospitalization or Death (within 3 days of symptom onset) | 5/697 (0.72%) | 44/682 (6.45%) | 89.1% | |
| Hospitalization or Death (within 5 days of symptom onset) | 8/1039 (0.77%) | 66/1046 (6.31%) | 88% |
Table 4: Pharmacokinetic Properties of Nirmatrelvir (with Ritonavir)
| Parameter | Value | Source |
| Tmax (time to maximum concentration) | ~3 hours | |
| Cmax (maximum concentration) - Day 5 | 3.43 µg/mL | |
| Trough Concentration - Day 5 | 1.57 µg/mL | |
| Primary Route of Elimination | Renal |
Experimental Protocols
A common method to determine the inhibitory activity of compounds like Nirmatrelvir against Mpro is a FRET-based enzymatic assay.
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Reagents and Materials:
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Recombinant SARS-CoV-2 Mpro enzyme.
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FRET-based peptide substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.
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Nirmatrelvir (or other test compounds) at various concentrations.
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Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM TCEP).
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384-well assay plates.
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Plate reader capable of measuring fluorescence.
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Procedure:
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The Mpro enzyme is pre-incubated with varying concentrations of Nirmatrelvir in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
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The enzymatic reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.
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The fluorescence signal is monitored over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
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The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.
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Data Analysis:
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The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).
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IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Ki values can be calculated using the Morrison equation for tight-binding inhibitors.
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This assay determines the efficacy of Nirmatrelvir in inhibiting viral replication in a cellular context.
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Reagents and Materials:
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A susceptible cell line (e.g., VeroE6, A549-ACE2).
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SARS-CoV-2 virus stock.
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Nirmatrelvir at various concentrations.
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Cell culture medium and supplements.
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Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunostaining for viral proteins, or a cytopathic effect (CPE) reduction assay).
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Procedure:
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Cells are seeded in multi-well plates and allowed to adhere overnight.
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The cells are then treated with serial dilutions of Nirmatrelvir for a short period before infection.
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The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
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After an incubation period (e.g., 24-48 hours), the extent of viral replication is quantified.
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Data Analysis:
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For RT-qPCR, viral RNA is extracted from the cell supernatant or cell lysate and quantified.
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For CPE reduction assays, cell viability is measured (e.g., using a colorimetric assay like MTS or MTT).
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The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
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Caption: Workflow for evaluating Nirmatrelvir's antiviral properties.
